Potassium (3-ethoxy-3-oxopropyl)trifluoroborate

Stability Storage Reproducibility

Researchers often encounter unreliable stoichiometry and protodeboronation with boronic acids or pinacol esters in Suzuki couplings. Potassium (3-ethoxy-3-oxopropyl)trifluoroborate resolves these issues as a crystalline, air- and moisture-stable solid with precisely defined stoichiometry. • Defined stoichiometry enables accurate weighing-no hydration uncertainty. • Low protodeboronation permits near-stoichiometric usage (1.0-1.2 equiv), minimizing waste and purification burden. • Indefinite ambient stability simplifies storage and experimental setup. Ideal for installing β-ester side chains in medicinal chemistry and process-scale cross-coupling.

Molecular Formula C5H9BF3KO2
Molecular Weight 208.03 g/mol
CAS No. 1023357-64-3
Cat. No. B1452764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (3-ethoxy-3-oxopropyl)trifluoroborate
CAS1023357-64-3
Molecular FormulaC5H9BF3KO2
Molecular Weight208.03 g/mol
Structural Identifiers
SMILES[B-](CCC(=O)OCC)(F)(F)F.[K+]
InChIInChI=1S/C5H9BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h2-4H2,1H3;/q-1;+1
InChIKeyVOFZXFUJDBDILR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate – Stable C–C Coupling Reagent


Potassium (3-ethoxy-3-oxopropyl)trifluoroborate (CAS 1023357-64-3) is an alkyltrifluoroborate salt with the molecular formula C₅H₉BF₃KO₂ and a molecular weight of 208.03 g/mol [1]. This compound belongs to the potassium organotrifluoroborate class, characterized by a tetracoordinate boron center stabilized by three strong B–F bonds and a potassium counterion . Unlike traditional boronic acids and boronate esters, potassium organotrifluoroborates are crystalline solids that exhibit indefinite stability toward air and moisture, making them convenient reagents for Suzuki–Miyaura cross-coupling and other C–C bond-forming transformations . The 3-ethoxy-3-oxopropyl (β-ester) side chain provides a versatile handle for subsequent functionalization or incorporation into more complex molecular architectures.

Why This Trifluoroborate Outperforms Boronic Acids


Direct substitution of Potassium (3-ethoxy-3-oxopropyl)trifluoroborate with its corresponding boronic acid or pinacol ester is not advisable due to fundamental differences in stability, stoichiometric control, and reaction performance. The boronic acid analog, (3-ethoxy-3-oxopropyl)boronic acid, suffers from uncertain stoichiometry due to variable hydration and is prone to air oxidation and protodeboronation under coupling conditions . Boronate esters, such as the pinacol derivative, introduce significant non-productive mass (the pinacol group) that reduces atom economy and can complicate purification [1]. In contrast, potassium organotrifluoroborates are moisture- and air-stable crystalline solids with precisely defined stoichiometry, enabling accurate reagent weighing and improved reproducibility . Critically, comparative studies have shown that potassium trifluoroborates undergo less protodeboronation than their boronic acid/ester counterparts during Suzuki–Miyaura coupling, often requiring only stoichiometric amounts or slight excesses of the nucleophile [2]. These class-level advantages underscore the practical necessity of selecting the trifluoroborate form over alternatives.

Quantitative Reagent Comparison


Air and Moisture Stability

Potassium (3-ethoxy-3-oxopropyl)trifluoroborate, like other potassium organotrifluoroborates, exhibits indefinite stability to air and moisture at ambient conditions . In contrast, the corresponding (3-ethoxy-3-oxopropyl)boronic acid is prone to air oxidation and exists as an equilibrium mixture of boronic acid, boroxine, and various hydrates, resulting in undefined stoichiometry . The pinacol boronate ester, while more stable than the free boronic acid, remains susceptible to hydrolytic cleavage under aqueous coupling conditions [1]. Quantitative stability data from related alkyltrifluoroborates demonstrate that the tetracoordinate boron center, with three strong B–F bonds, remains intact upon prolonged exposure to ambient laboratory atmosphere (months to years), whereas boronic acids show measurable decomposition within days to weeks .

Stability Storage Reproducibility Organoboron

Protodeboronation Resistance

In palladium-catalyzed Suzuki–Miyaura cross-coupling, potassium organotrifluoroborates undergo significantly less protodeboronation compared to the corresponding boronic acids and boronate esters [1]. This reduced susceptibility to unwanted C–B bond cleavage translates into higher effective nucleophile concentrations under reaction conditions. Consequently, only stoichiometric amounts (1.0–1.2 equiv) or slight excesses of the potassium trifluoroborate are required to achieve full conversion, whereas boronic acids and esters often require 1.5–3.0 equivalents due to competing protodeboronation pathways . While direct head-to-head data for the 3-ethoxy-3-oxopropyl derivative are not available, this behavior is a well-established class-level property of potassium alkyltrifluoroborates.

Cross-Coupling Protodeboronation Suzuki–Miyaura Reaction Efficiency

Hydrolytic Stability in Aqueous Buffers

A systematic study of potassium organotrifluoroborate hydrolysis revealed that these compounds exhibit excellent stability in D₂O and Tris buffer, but undergo rapid hydrolysis in phosphate buffer . Specifically, potassium alkyltrifluoroborates remained intact (>95% retention of the C–B bond) over extended periods in D₂O and Tris (pH ~7–8), whereas exposure to phosphate buffer (pH 7.4) resulted in complete hydrolysis within hours to days, depending on the alkyl substituent. This buffer-dependent stability profile provides critical guidance for selecting reaction conditions and for understanding potential decomposition pathways when the compound is used in biological or aqueous media.

Hydrolysis Aqueous Stability Buffer Compatibility Organotrifluoroborate

Atom Economy Advantage

A direct comparison of atom economy in Ni-catalyzed Suzuki–Miyaura cross-coupling demonstrates that potassium aryltrifluoroborates are substantially more atom-economic than the corresponding pinacol boronate esters [1]. For the 3-ethoxy-3-oxopropyl series, the pinacol ester analog (ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate) has a molecular weight of ~256 g/mol, of which the pinacol group accounts for ~84 g/mol (33% of the mass) that is lost as non-productive waste during transmetalation. In contrast, the trifluoroborate salt has a molecular weight of 208 g/mol, with the trifluoroborate moiety contributing only ~68 g/mol (33%) but leaving behind only a small inorganic salt (KF) rather than a large organic byproduct. This difference becomes significant in multi-step or large-scale syntheses where waste generation and raw material costs are critical considerations.

Atom Economy Green Chemistry Process Efficiency Cost

Key Applications


Suzuki–Miyaura β-Ester Installation

The compound serves as an ideal nucleophilic partner for installing a 3-ethoxy-3-oxopropyl (β-ester) group onto (hetero)aryl halides or pseudohalides via palladium- or nickel-catalyzed Suzuki–Miyaura cross-coupling . Its indefinite air/moisture stability simplifies experimental setup and storage, while its low protodeboronation tendency [1] allows near-stoichiometric usage (1.0–1.2 equiv), minimizing waste and purification challenges. This application is particularly valuable in medicinal chemistry campaigns requiring the introduction of a β-ester side chain for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to alcohol, or amide coupling).

Late-Stage Functionalization

The robust stability of potassium (3-ethoxy-3-oxopropyl)trifluoroborate under oxidative and ambient conditions makes it suitable for late-stage functionalization of advanced intermediates bearing sensitive functional groups. Unlike boronic acids, which may undergo unwanted oxidation or require protection/deprotection sequences, this trifluoroborate salt can be directly coupled without compromising existing functionality. The well-defined crystalline nature of the compound also facilitates accurate weighing of small quantities, a practical advantage for milligram-scale parallel synthesis in drug discovery.

Process Chemistry and Scale-Up

In process development and scale-up contexts, the defined stoichiometry and long-term stability of potassium (3-ethoxy-3-oxopropyl)trifluoroborate directly address common pain points associated with boronic acids (uncertain equivalents due to hydration/degradation) and boronate esters (high molecular weight waste) . The compound's compatibility with aqueous/organic biphasic coupling conditions [1] aligns with standard industrial protocols, and its improved atom economy relative to pinacol esters [2] reduces waste generation, lowering environmental impact and purification costs at scale.

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